molecular formula C22H24FN3O3 B3026405 Emb-fubinaca CAS No. 2365470-94-4

Emb-fubinaca

Cat. No.: B3026405
CAS No.: 2365470-94-4
M. Wt: 397.4 g/mol
InChI Key: YOECWCNJGHHTMN-IBGZPJMESA-N
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Preparation Methods

The synthesis of Emb-fubinaca involves several steps, starting with the preparation of the core indazole structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and reduce production costs.

Chemical Reactions Analysis

Emb-fubinaca undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives.

Scientific Research Applications

Emb-fubinaca has several scientific research applications, including:

Mechanism of Action

Emb-fubinaca exerts its effects by binding to the cannabinoid receptor 1 and cannabinoid receptor 2. This binding activates the receptors, leading to a cascade of intracellular signaling events. These events include the activation of G-proteins, which in turn modulate the activity of various downstream effectors such as adenylate cyclase and ion channels . The overall effect is the modulation of neurotransmitter release, which contributes to the psychoactive effects of this compound.

Comparison with Similar Compounds

Emb-fubinaca is similar to other synthetic cannabinoids such as ADB-fubinaca and AMB-fubinaca. it is unique in its specific binding affinity and potency. For example:

These similarities and differences highlight the unique properties of this compound, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

EMB-Fubinaca is a synthetic cannabinoid that belongs to the class of indazole-derived compounds. It has gained attention due to its potent agonistic effects on cannabinoid receptors, particularly CB1 and CB2 receptors. Understanding the biological activity of this compound is crucial, especially considering its implications for public health and safety.

This compound acts primarily as a full agonist at the cannabinoid receptors, exhibiting high affinity and potency. Research indicates that it binds effectively to both CB1 and CB2 receptors, which are integral to the endocannabinoid system responsible for regulating various physiological processes.

Binding Affinity and Potency

  • CB1 Receptor : this compound has shown an EC₅₀ value of approximately 0.69 nM, indicating a strong binding affinity compared to other synthetic cannabinoids.
  • CB2 Receptor : The EC₅₀ value for CB2 receptor activation is around 0.13 nM, showcasing its effectiveness in activating this receptor as well .

Comparative Biological Activity

A comparative analysis of this compound with other synthetic cannabinoids reveals significant differences in potency and efficacy.

CompoundEC₅₀ (CB1)EC₅₀ (CB2)Emax (CB1)Emax (CB2)
This compound0.69 nM0.13 nMHighHigh
ADB-Fubinaca0.82 nM0.59 nMModerateModerate
AMB-Fubinaca0.54 nM0.14 nMVery HighHigh

Fatal Intoxication Incidents

Several case studies have documented fatalities associated with the use of this compound, highlighting its potential for acute toxicity. In one study involving autopsy samples, this compound was detected in various tissues but not in blood, suggesting rapid metabolism or distribution . Concentrations found in stomach contents were notably high, indicating possible oral administration prior to death.

Toxicological Findings

A comprehensive analysis of toxicological data from multiple cases indicates that this compound may contribute significantly to adverse health outcomes when used alone or in combination with other substances. The mean postmortem blood concentration in cases linked to fatalities ranged from <45 ng/mL to over 1000 ng/mL, with a mean value of 229 ng/mL .

Pharmacological Studies

Research has demonstrated that this compound can elicit significant physiological effects through its action on cannabinoid receptors:

  • CNS Effects : Studies indicate that synthetic cannabinoids like this compound can produce psychoactive effects similar to Δ9-THC but at much lower doses.
  • Potential for Abuse : Due to its high potency and euphoric effects, there is a significant risk for abuse and dependency.

Properties

IUPAC Name

ethyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3/c1-4-29-22(28)19(14(2)3)24-21(27)20-17-7-5-6-8-18(17)26(25-20)13-15-9-11-16(23)12-10-15/h5-12,14,19H,4,13H2,1-3H3,(H,24,27)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOECWCNJGHHTMN-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601342057
Record name EMB-FUBINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365470-94-4
Record name Emb-fubinaca
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2365470944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMB-FUBINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMB-FUBINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW8LFT4PZ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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